molecular formula C9H8BrNO4 B3040257 Methyl 2-bromo-3-methyl-5-nitrobenzoate CAS No. 179897-93-9

Methyl 2-bromo-3-methyl-5-nitrobenzoate

Cat. No.: B3040257
CAS No.: 179897-93-9
M. Wt: 274.07 g/mol
InChI Key: RSIFUNHBKKVOFE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid and is characterized by the presence of bromine, methyl, and nitro functional groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-methyl-5-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-methyl-5-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone.

    Reduction: Reagents like tin(II) chloride in hydrochloric acid.

    Oxidation: Reagents such as potassium permanganate in acidic conditions.

Major Products

Scientific Research Applications

Methyl 2-bromo-3-methyl-5-nitrobenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-methyl-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both bromine and nitro groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-bromo-3-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-3-6(11(13)14)4-7(8(5)10)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIFUNHBKKVOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277989
Record name Methyl 2-bromo-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179897-93-9
Record name Methyl 2-bromo-3-methyl-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179897-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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